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molecular formula C11H7NO3S2 B8776802 (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B8776802
M. Wt: 265.3 g/mol
InChI Key: NGCBEAPNPMOYEM-UHFFFAOYSA-N
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Patent
US05523314

Procedure details

Twenty grams (133.2 mmol) of piperonal were reacted with 17.74 g (133.2 mmol)of rhodanine in 38.24 g (466.2 mmol) of glacial acetic acid at reflux for about 3 hours. The mixture was then poured into water and stirred overnight. A precipitate formed which was recovered by filtration and then air dried overnight to provide 27.8 g of title product. m.p. 194°-195° C.
Quantity
133.2 mmol
Type
reactant
Reaction Step One
Quantity
17.74 g
Type
reactant
Reaction Step One
Quantity
38.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[S:12]1[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[S:14].C(O)(=O)C>O>[O:11]1[C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[C:18]3[S:12][C:13](=[S:14])[NH:15][C:16]3=[O:17])=[CH:5][C:4]=2[O:9][CH2:10]1

Inputs

Step One
Name
Quantity
133.2 mmol
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
17.74 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
38.24 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
air dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=C2C(NC(S2)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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